Technical Guide: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Technical Guide: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary & Target Analysis
This guide details the synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS: 53878-89-2), a critical pharmacophore often utilized as a scaffold in androgen receptor antagonists and other bioactive small molecules.
The target molecule features a meta-substituted benzonitrile core fused to a cyclic urea (imidazolidin-2-one) . The synthesis is non-trivial due to the need to preserve the nitrile functionality while forming the five-membered heterocyclic ring.
Structural Analysis[1]
-
Core:
-Aryl-2-imidazolidinone. -
Sensitive Moiety: Nitrile (-CN). Susceptible to hydrolysis under strong acidic/basic conditions at high temperatures.
-
Key Challenge: Preventing over-alkylation or polymerization during ring closure.
Retrosynthetic Strategy
We evaluate two primary disconnections. Route A is the preferred method for scalability and reliability, while Route B is suitable for rapid, small-scale library generation.
Figure 1: Retrosynthetic analysis showing the Stepwise Cyclization (Route A) and Direct Coupling (Route B).
Detailed Protocol: Route A (Isocyanate Cyclization)
This route is selected for its robustness. It avoids heavy metal contamination and uses 3-aminobenzonitrile, a cheap commodity chemical.
Phase 1: Urea Formation
Reaction: 3-Aminobenzonitrile + 2-Chloroethyl isocyanate
| Reagent | Equiv.[1][2][3][4][5] | MW | Amount (Example) | Role |
| 3-Aminobenzonitrile | 1.0 | 118.14 | 11.8 g (100 mmol) | Starting Material |
| 2-Chloroethyl isocyanate | 1.1 | 105.52 | 11.6 g (9.4 mL) | Electrophile |
| Dichloromethane (DCM) | - | - | 200 mL | Solvent |
| Triethylamine (TEA) | 0.1 | 101.19 | 1.4 mL | Catalyst (Optional) |
Step-by-Step:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge 3-Aminobenzonitrile (11.8 g) and anhydrous DCM (150 mL). Stir until fully dissolved. Cool to 0°C using an ice bath.
-
Addition: Dilute 2-Chloroethyl isocyanate (11.6 g) in DCM (50 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C. Caution: Isocyanates are lachrymators.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of aniline (
) and formation of a lower urea spot. -
Isolation: The urea intermediate often precipitates.
Phase 2: Cyclization
Reaction: Urea Intermediate
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Urea Intermediate | 1.0 | Substrate |
| Potassium tert-butoxide (KOtBu) | 1.2 | Base |
| THF (Anhydrous) | 10 V | Solvent |
Step-by-Step:
-
Setup: 500 mL RBF under Nitrogen.
-
Dissolution: Suspend the Urea intermediate (from Phase 1) in anhydrous THF (10 mL per gram of urea). Cool to 0°C.
-
Cyclization: Add KOtBu (1.2 equiv) portion-wise over 15 minutes. The solution may turn yellow/orange.
-
Completion: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.
-
Quench: Quench carefully with Saturated
solution (50 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or Isopropanol.
-
Target Yield: 80–85% (over 2 steps).
-
Appearance: Off-white to white crystalline solid.
-
Alternative Protocol: Route B (Copper-Catalyzed Coupling)
Use this route if you already have Imidazolidin-2-one and need to make a library of analogs.
Reaction: 3-Bromobenzonitrile + Imidazolidin-2-one
Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand:
-Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane. -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane (reflux, 100°C) for 16–24 hours.
Mechanism & Logic: This is a modified Goldberg reaction. The amide nitrogen of the imidazolidinone coordinates to Cu(I), followed by oxidative addition of the aryl bromide and reductive elimination.
Figure 2: Catalytic cycle for the Copper-mediated C-N coupling.
Characterization & QC Criteria
To validate the synthesis, the following analytical signatures must be met:
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Imidazolidinone | |
| Imidazolidinone | ||
| Urea NH (Broad singlet) | ||
| Aromatic protons (3-substituted pattern) | ||
| IR Spectroscopy | ~2230 | Nitrile ( |
| ~1700–1720 | Cyclic Urea ( | |
| LC-MS | Molecular Ion (Calc MW: 187.20) |
Safety & Troubleshooting
Critical Hazards
-
2-Chloroethyl isocyanate: Highly toxic alkylating agent. Causes severe eye/skin burns. Use only in a fume hood. Quench glassware with 10% NaOH before removal.
-
Benzonitriles: While less toxic than free cyanide, metabolism can release
. Handle with gloves.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Phase 1 | Moisture in solvent | Use anhydrous DCM; isocyanates hydrolyze rapidly. |
| Incomplete Cyclization | Base too weak | Switch from |
| Dimer Formation | High concentration | Dilute reaction in Phase 2 to favor intramolecular cyclization over intermolecular polymerization. |
References
-
Synthesis of imidazolidin-2-ones via Isocyanates
-
Copper-Catalyzed C-N Coupling (Goldberg/Buchwald)
-
General Protocol for Urea Cyclization
- Title: "Synthesis of oxazolidinones and imidazolidinones"
- Source: Organic Letters (2006)
-
URL:[Link]
-
Isocyanate Handling & Reactivity
- Title: "Continuous Extraction of 2-Chloroethyl isocyan
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Imidazolidinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 9. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 13. CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound - Google Patents [patents.google.com]
- 14. Synthesis of unsymmetrical 1,3-substituted-1,3-dihydro-benzimidazolones via copper-catalyzed C–N coupling under visible light - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
